molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B1276984
CAS No.: 55149-47-8
M. Wt: 231.21 g/mol
InChI Key: WJSOYUGCRXNGND-UHFFFAOYSA-N
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Description

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: is a heterocyclic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and an amino group at the 6th position. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-N-phenyl[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a phenyl group at the amino position.

    6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a chloro group instead of an amino group.

    6-Methyl[1,3]dioxolo[4,5-g]quinoline-7-carboxamide: Similar structure with a methyl group at the 6th position.

Uniqueness

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, while the dioxolo ring enhances its stability and electronic properties .

Properties

IUPAC Name

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOYUGCRXNGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To sodium methoxide (1.90 g., 0.03 mole) in methanol (50 ml.) is added 4,5-methylenedioxy-2-aminobenzaldehyde (5.0 g., 0.03 mole) and 2-cyanoacetamide (2.50 g., 0.03 mole). The mixture is heated to reflux for 15 minutes and then cooled in an ice bath. The bright yellow solid is filtered off and recrystallized from acetic acid to give 6.18 g. (89.3%) of the desired product. M.P. 308° C. (dec.). (m/e = 231)
Name
sodium methoxide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89.3%

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